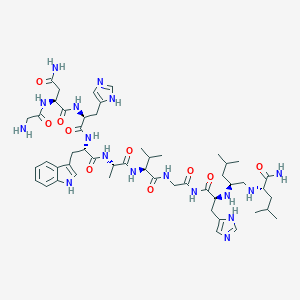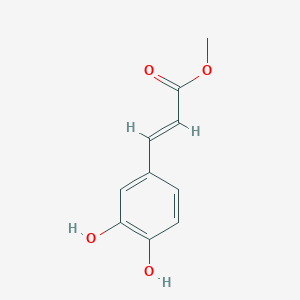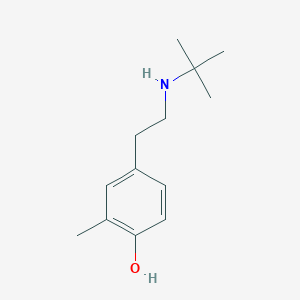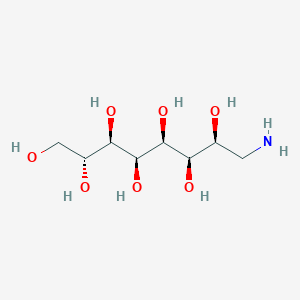
Glucotalooctamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucotalooctamine, also known as chitosan, is a biopolymer derived from chitin, a natural polymer found in the shells of crustaceans such as shrimp and crabs. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including biomedicine, agriculture, and environmental science. In
Mecanismo De Acción
The mechanism of action of glucotalooctamine is complex and depends on its physicochemical properties, such as its molecular weight, charge density, and solubility. It has been shown to interact with cell membranes, proteins, and nucleic acids, leading to various biological effects. For example, Glucotalooctamine can disrupt the cell membrane of bacteria, leading to their death. It can also activate the complement system and stimulate the production of cytokines, leading to an immune response.
Efectos Bioquímicos Y Fisiológicos
Glucotalooctamine has been shown to have various biochemical and physiological effects, depending on its properties and application. In biomedicine, it has been shown to have antimicrobial, anti-inflammatory, and wound healing properties. Chitosan-based dressings can promote the formation of granulation tissue and accelerate the healing process. In agriculture, Glucotalooctamine has been shown to enhance plant growth and resistance to pests and diseases. It can also improve the quality of fruits and vegetables by reducing decay and increasing shelf life. In environmental science, Glucotalooctamine has been shown to remove heavy metals and dyes from wastewater, as well as adsorb pollutants from air and soil.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glucotalooctamine has several advantages for lab experiments, such as its biocompatibility, biodegradability, and low toxicity. It can be easily synthesized from chitin, which is a renewable and abundant resource. It can also be modified chemically or physically to improve its properties and tailor its application. However, there are also some limitations to the use of Glucotalooctamine in lab experiments, such as its variability in properties, which can affect reproducibility and comparability of results. Its solubility and charge density can also affect its interaction with other molecules and cells, leading to different biological effects.
Direcciones Futuras
There are many future directions for the research and application of glucotalooctamine. In biomedicine, it can be further investigated for its potential as a drug delivery system, as well as its immunomodulatory and anti-cancer properties. In agriculture, it can be used as a biopesticide and biofertilizer, as well as a growth promoter for aquaculture. In environmental science, it can be used for the removal of emerging pollutants such as microplastics and pharmaceuticals from water and soil. Overall, glucotalooctamine has great potential for various applications, and further research is needed to fully explore its properties and benefits.
Conclusion
In conclusion, glucotalooctamine, or Glucotalooctamine, is a biopolymer derived from chitin with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Glucotalooctamine has great potential for various applications, and further research is needed to fully explore its properties and benefits.
Métodos De Síntesis
The synthesis of glucotalooctamine involves the deacetylation of chitin, which removes the acetyl groups from the polymer chain and converts it into Glucotalooctamine. The degree of deacetylation determines the properties of Glucotalooctamine, such as its solubility, molecular weight, and charge density. Different methods have been developed for the synthesis of Glucotalooctamine, including chemical, enzymatic, and microbial processes. Chemical methods involve the use of harsh chemicals such as NaOH and HCl, which can lead to the degradation of Glucotalooctamine and the formation of toxic byproducts. Enzymatic methods use chitinases to hydrolyze chitin into Glucotalooctamine, which is a more environmentally friendly approach. Microbial methods involve the use of microorganisms such as fungi and bacteria to produce Glucotalooctamine from chitin.
Aplicaciones Científicas De Investigación
Glucotalooctamine has been extensively studied for its potential applications in various fields. In biomedicine, it has been investigated for its antimicrobial, anti-inflammatory, and wound healing properties. Chitosan-based dressings have been developed for the treatment of chronic wounds, burns, and ulcers. In agriculture, Glucotalooctamine has been used as a natural pesticide and fertilizer, as well as a growth promoter for plants. It has also been investigated for its ability to enhance the immune response in animals and humans. In environmental science, Glucotalooctamine has been used for the removal of heavy metals and dyes from wastewater, as well as the adsorption of pollutants from air and soil.
Propiedades
Número CAS |
133397-25-8 |
|---|---|
Nombre del producto |
Glucotalooctamine |
Fórmula molecular |
C8H19NO7 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R,7S)-8-aminooctane-1,2,3,4,5,6,7-heptol |
InChI |
InChI=1S/C8H19NO7/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h3-8,10-16H,1-2,9H2/t3-,4+,5+,6+,7-,8-/m0/s1 |
Clave InChI |
KGQLHIBPZMFCTC-BZFXHQDJSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)N |
SMILES |
C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |
SMILES canónico |
C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |
Sinónimos |
D-gluco-L-talooctamine glucotalooctamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



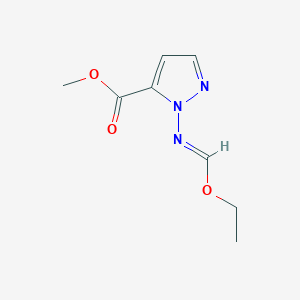
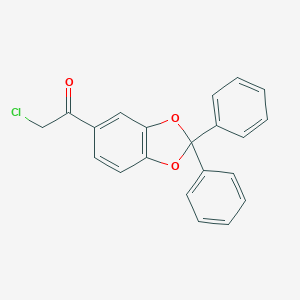
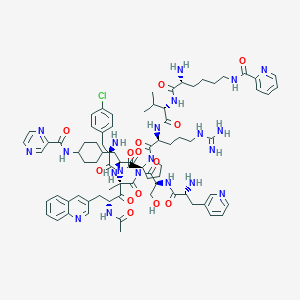
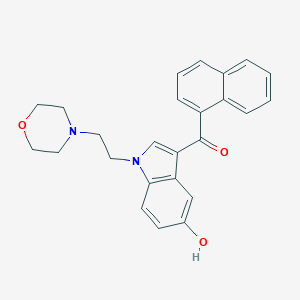
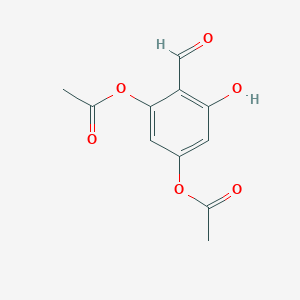
![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)
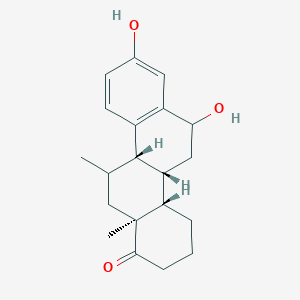
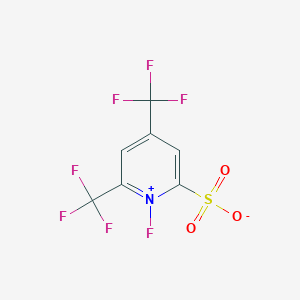
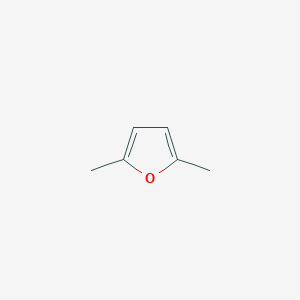
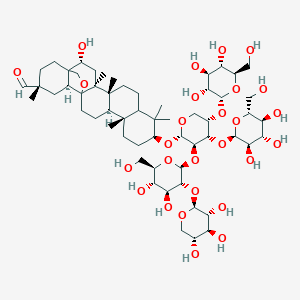
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
